molecular formula C12H16BrNO2S2 B2692921 4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide CAS No. 2034235-92-0

4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2692921
CAS No.: 2034235-92-0
M. Wt: 350.29
InChI Key: RTJKXEARVPKGAX-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Amidation: The carboxylic acid group on the thiophene ring is converted to a carboxamide group through a reaction with an amine derivative, such as 4-methoxythian-4-ylmethylamine, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the carboxamide group to an amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    4-bromo-N-[(4-methoxythian-4-yl)methyl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or pyridine derivatives

Properties

IUPAC Name

4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S2/c1-16-12(2-4-17-5-3-12)8-14-11(15)10-6-9(13)7-18-10/h6-7H,2-5,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJKXEARVPKGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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